

4-(Diethylamino)-2-methoxybenzaldehyde molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-(Diethylamino)-2-methoxybenzaldehyde
Cat. No.:	B1298378

[Get Quote](#)

An In-depth Technical Guide to 4-(Diethylamino)-2-methoxybenzaldehyde

This technical guide provides a comprehensive overview of **4-(diethylamino)-2-methoxybenzaldehyde**, including its molecular structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Name

The compound with the chemical formula $C_{12}H_{17}NO_2$ is systematically named **4-(diethylamino)-2-methoxybenzaldehyde**.^{[1][2]} It is also known by other synonyms such as 4-Diethylamino-o-anisaldehyde and 2-Methoxy-4-(diethylamino)benzaldehyde.^[1]

The molecular structure consists of a benzene ring substituted with a formyl group (CHO) at position 1, a methoxy group (OCH_3) at position 2, and a diethylamino group ($N(CH_2CH_3)_2$) at position 4.

Caption: Molecular structure of **4-(diethylamino)-2-methoxybenzaldehyde**.

Physicochemical and Spectral Data

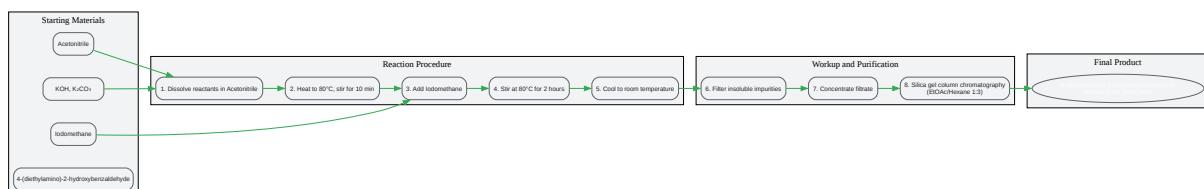
A summary of the key quantitative data for **4-(diethylamino)-2-methoxybenzaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1] [2]
Molecular Weight	207.27 g/mol	[2]
Appearance	Light yellow to brown solid	[3]
Melting Point	73-76 °C	[3]
Boiling Point	334.8±27.0 °C (Predicted)	[3]
Density	1.056±0.06 g/cm ³ (Predicted)	[3]
¹ H NMR (500 MHz, CDCl ₃)	δ 10.11 (s, 1H), 7.68 (dd, J = 8.9, 2.8 Hz, 1H), 6.26 (d, J = 8.8 Hz, 1H), 6.02 (s, 1H), 3.87 (s, 3H), 3.41 (dd, J = 6.9, 2.7 Hz, 4H), 1.21 (t, J = 5.4 Hz, 6H)	[3]
¹³ C NMR (125 MHz, CDCl ₃)	δ 187.1, 164.1, 153.8, 130.7, 114.2, 104.2, 92.4, 55.2, 44.7, 12.5	[4]
InChI	InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3	[1] [2]
InChIKey	FJBDMJZBYSCLLJ-UHFFFAOYSA-N	[1] [2]
CAS Number	55586-68-0	[1] [3]

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of **4-(diethylamino)-2-methoxybenzaldehyde**.

Reaction: Methylation of 4-(diethylamino)salicylaldehyde.


Starting Materials:

- 4-(diethylamino)-2-hydroxybenzaldehyde (5.8 g, 30 mmol)
- Potassium hydroxide (2 g, 35 mmol)
- Potassium carbonate (8.3 g, 60 mmol)
- Iodomethane (3.5 mL, 56 mmol)
- Acetonitrile (30 mL)
- Ethyl acetate
- Hexane

Procedure:

- In a suitable reaction vessel, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde, potassium hydroxide, and potassium carbonate in acetonitrile.
- Heat the mixture to 80 °C and stir for 10 minutes.
- Slowly add iodomethane to the reaction mixture.
- Continue to stir the reaction at 80 °C for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove any insoluble impurities.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v).

- The final product, 4-diethylamino-2-methoxy-benzaldehyde, is obtained as a yellow solid with a reported yield of 85%.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(diethylamino)-2-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 4-(diethylamino)-2-methoxy- | CymitQuimica [cymitquimica.com]
- 2. 4-(Diethylamino)-2-methoxybenzaldehyde | C12H17NO2 | CID 780883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE CAS#: 55586-68-0 [m.chemicalbook.com]
- 4. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE | 55586-68-0 [chemicalbook.com]
- To cite this document: BenchChem. [4-(Diethylamino)-2-methoxybenzaldehyde molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298378#4-diethylamino-2-methoxybenzaldehyde-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com